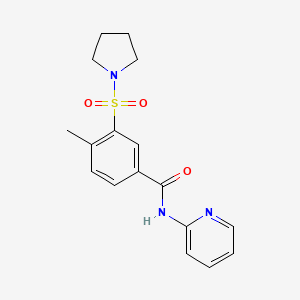
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSPB is a small molecule that belongs to the class of sulfonylbenzamides and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Enaminoketones and Enaminothiones Synthesis
Enaminoketones and enaminothiones, including structures related to "4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide," are pivotal in the synthesis of heterocyclic compounds and natural products. Their enantioselective preparation facilitates the creation of highly functionalized compounds, essential in synthetic chemistry. These compounds serve as versatile synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones, making them foundational for the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. Their application extends to the development of bicyclic compounds of biological interest, with recent recognition as potential anticonvulsant compounds (Negri, Kascheres, & Kascheres, 2004).
Coordination Chemistry
Studies have explored the fascinating variability in the chemistry and properties of pyridine and benzthiazole derivatives, revealing significant potential for creating complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities. This insight opens up avenues for further investigation into analogues of "4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide" and their applications in various scientific fields, including materials science and biochemistry (Boča, Jameson, & Linert, 2011).
Novel CNS Acting Drugs Synthesis
The search for functional chemical groups leading to the synthesis of compounds with Central Nervous System (CNS) activity highlights the importance of heterocycles, including pyridine and pyrrolidine derivatives. These compounds, by replacing carbon in a benzene ring or incorporating various functional groups, have shown effects ranging from depression to euphoria to convulsion, providing a foundation for the development of novel CNS acting drugs (Saganuwan, 2017).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. The pyrrolidine structure is integral to the design and synthesis of bioactive molecules with target selectivity, including derivatives and analogs related to "4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide" (Li Petri et al., 2021).
Propriétés
IUPAC Name |
4-methyl-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-7-8-14(17(21)19-16-6-2-3-9-18-16)12-15(13)24(22,23)20-10-4-5-11-20/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWFJEMUNAZLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
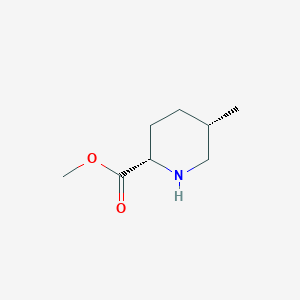
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)

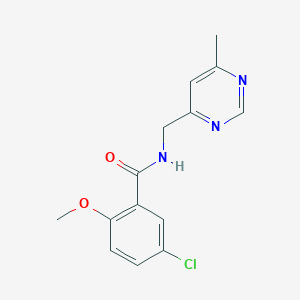
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)
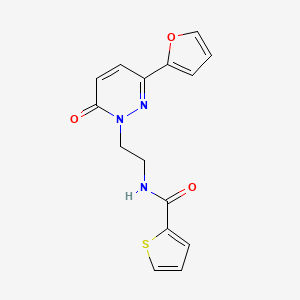
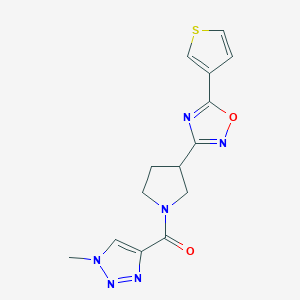
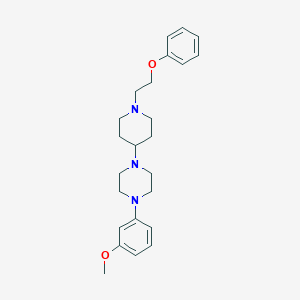
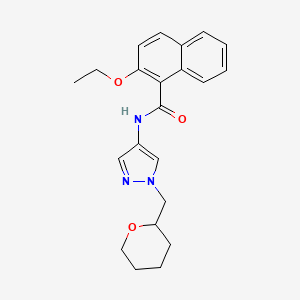
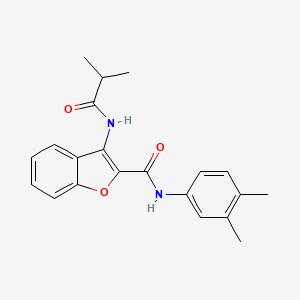
![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)
